rac-cis-N-Desmethyl Sertraline Hydrochloride
Beschreibung
Pharmacological Mechanisms of (1S,4S)-N-Desmethyl Sertraline Hydrochloride
Neurotransmitter Reuptake Inhibition Profiles
Selective Serotonin Reuptake Inhibition (SSRI) Activity
(1S,4S)-N-Desmethyl Sertraline Hydrochloride demonstrates significantly reduced potency in blocking serotonin reuptake compared to its parent compound sertraline. In vitro studies have consistently shown that desmethylsertraline possesses 10-20 fold lower potency for inhibiting the serotonin transporter (SERT). This reduced activity is reflected in binding affinity measurements, with desmethylsertraline exhibiting a Ki value of approximately 76 nM for serotonin transporters, compared to sertraline's much more potent Ki of 3 nM. This substantial difference in potency suggests that desmethylsertraline likely contributes minimally to the clinical SSRI effects observed with sertraline therapy.
Comparative Norepinephrine (NET) and Dopamine (DAT) Transporter Interactions
While desmethylsertraline shows reduced potency for serotonin transport inhibition, it exhibits a more balanced profile across monoamine transporters compared to sertraline. The metabolite demonstrates affinity for norepinephrine transporters (NET) with a Ki value of approximately 420 nM and dopamine transporters (DAT) with a Ki of 440 nM. This balanced profile effectively positions desmethylsertraline as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), with approximately 5.5-fold preference for serotonin reuptake inhibition relative to catecholamine reuptake. This contrasts with sertraline's more pronounced selectivity for SERT over NET and DAT, highlighting a pharmacologically distinct profile for the metabolite.
Receptor Binding Affinity Across Monoamine Systems
Beyond transporter interactions, desmethylsertraline demonstrates minimal affinity for various neurotransmitter receptors. Like sertraline, it shows little to no significant binding to GABA, dopaminergic, serotonergic (5HT1A, 5HT1B, 5HT2), or benzodiazepine receptors. However, desmethylsertraline, similar to its parent compound, does exhibit affinity for sigma receptors, which may contribute to some of its pharmacological effects independent of monoamine transporter inhibition.
Metabolic Pathways and Enzymatic Interactions
Cytochrome P450-Mediated Demethylation
The formation of desmethylsertraline from sertraline occurs primarily through N-demethylation catalyzed by multiple cytochrome P450 (CYP) enzymes. Unlike many drug metabolic pathways dominated by a single enzyme, sertraline's conversion to desmethylsertraline involves contributions from at least five different CYP isoforms. The relative contributions of these enzymes to sertraline N-demethylation have been estimated as: CYP2D6 (35%), CYP2C9 (29%), CYP2B6 (14%), CYP2C19 (13%), and CYP3A4 (9%). This multi-enzyme involvement in desmethylsertraline formation has important clinical implications, as it suggests that inhibition of any single CYP enzyme is unlikely to dramatically affect sertraline metabolism or desmethylsertraline formation.
Glucuronidation and Conjugative Metabolism
Following the N-demethylation process, desmethylsertraline undergoes further metabolism through multiple pathways. One significant route involves glucuronidation, particularly following oxidative deamination to form α-hydroxy sertraline ketone. This conjugative metabolism contributes to the clearance of both sertraline and desmethylsertraline from the system and represents an important elimination pathway. The glucuronidation processes are mediated by multiple UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A3, UGT1A6, UGT2B4, and UGT2B7.
Monoamine Oxidase (MAO) Catalyzed Deamination
Another significant metabolic pathway for desmethylsertraline involves deamination catalyzed by monoamine oxidases. Both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) contribute to the deamination of desmethylsertraline to form α-hydroxy sertraline ketone. Additionally, CYP enzymes, particularly CYP3A4, CYP2C19, and CYP2E1, also participate in this deamination process, highlighting the complex and multi-enzymatic metabolism of this compound. This metabolic profile explains the extensive biotransformation observed with sertraline and its metabolites before ultimate excretion.
Comparative Pharmacodynamic Profiling
In Vitro Potency Against Serotonin Transporters (SERT)
In vitro studies consistently demonstrate that desmethylsertraline has substantially reduced potency against serotonin transporters compared to sertraline. Radioligand binding and functional uptake inhibition assays have established that desmethylsertraline's potency is approximately 10-20 times lower than sertraline. This significant difference suggests that desmethylsertraline's direct contribution to serotonin reuptake inhibition in clinical settings may be minimal, particularly when considering typical therapeutic concentrations achieved with standard sertraline dosing.
Species-Specific Metabolic Variability
The pharmacokinetics and pharmacodynamics of desmethylsertraline exhibit notable species-dependent variability. While desmethylsertraline shows limited effects on serotonin systems in rats at doses up to 20-fold higher than effective sertraline doses, its activity profile differs in mice. In mice, desmethylsertraline antagonizes p-chloroamphetamine-induced serotonin depletion with potency more comparable to sertraline than observed in rats. These interspecies differences highlight the importance of cautious interpretation when extrapolating preclinical findings to human clinical applications.
Accumulation Kinetics in Central Nervous System Tissues
A significant pharmacokinetic characteristic of desmethylsertraline is its tendency to accumulate in brain tissue relative to sertraline. Studies in rats have demonstrated that after sertraline administration, desmethylsertraline concentrations in brain tissue exceed those of the parent compound by 8 hours post-administration and continue to predominate thereafter. This accumulation pattern may have important implications for the overall pharmacological effects observed with chronic sertraline administration, potentially contributing to the delayed therapeutic onset commonly observed with SSRI treatment.
Eigenschaften
IUPAC Name |
(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXHIERZIRLOLD-RISSCEEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021658, DTXSID70986903 | |
| Record name | rac-cis-N-Desmethyl Sertraline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70986903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675126-10-0, 91797-57-8 | |
| Record name | 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-, hydrochloride (1:1), (1S,4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675126-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rac-cis-N-Desmethyl Sertraline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70986903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Wirkmechanismus
Target of Action
The primary target of (1S,4S)-N-Desmethyl Sertraline Hydrochloride, commonly known as Sertraline, is the plasma membrane serotonin transporter (SERT) . This compound belongs to a class of antidepressant agents known as selective serotonin reuptake inhibitors (SSRIs) . The role of SERT is to reuptake serotonin from the neuronal synapse, thereby terminating the activity of serotonin.
Mode of Action
Sertraline selectively inhibits the SERT, thereby blocking the reuptake of serotonin from the neuronal synapse. This results in enhanced serotonergic neurotransmission.
Biochemical Pathways
Sertraline affects the serotonin system, which is involved in the regulation of several major biological processes in the body, including mood, appetite, sleep, and memory. By inhibiting the reuptake of serotonin, Sertraline increases the levels of serotonin in the brain, which can help to improve mood and reduce feelings of anxiety.
Pharmacokinetics
Sertraline metabolism involves N-demethylation , N-hydroxylation , oxidative deamination , and glucuronidation of sertraline carbamic acid. Sertraline undergoes N-demethylation primarily catalyzed by cytochrome P450 (CYP) 2B6, with CYP2C19, CYP3A4 and CYP2D6 contributing to a lesser extent.
Result of Action
The overall clinical effect of increased mood and decreased anxiety is thought to be due to adaptive changes in neuronal function that leads to enhanced serotonergic neurotransmission. SSRIs like Sertraline have revolutionized the treatment of depression and anxiety disorders.
Action Environment
The action of Sertraline can be influenced by environmental factors such as pH and temperature. For example, a study found that Sertraline showed satisfactory results as a corrosion inhibitor for mild steel in 1 M HCl at a temperature range of 303 K -333 K. This suggests that the efficacy and stability of Sertraline can be affected by the environmental conditions in which it is used.
Biologische Aktivität
(1S,4S)-N-Desmethyl Sertraline Hydrochloride is a significant metabolite of sertraline, a widely used selective serotonin reuptake inhibitor (SSRI) primarily prescribed for depression and anxiety disorders. Understanding the biological activity of this compound is crucial for elucidating its pharmacological effects and potential therapeutic applications.
Chemical Structure and Properties
(1S,4S)-N-Desmethyl Sertraline Hydrochloride is characterized by its specific stereochemistry, indicated by the (1S,4S) configuration. This stereochemistry influences its interaction with biological targets and its overall pharmacological profile. The compound is derived from sertraline through N-demethylation, a metabolic process that significantly alters its activity.
Pharmacological Mechanism
The primary mechanism of action for (1S,4S)-N-Desmethyl Sertraline Hydrochloride involves the inhibition of the serotonin transporter (SLC6A4), which leads to increased serotonin levels in the synaptic cleft. This action is similar to that of its parent compound, sertraline, although it exhibits reduced potency. Research indicates that while sertraline is a potent inhibitor of serotonin reuptake, N-desmethylsertraline has been shown to possess weaker inhibitory effects on serotonin transport .
In Vitro Studies
In vitro studies have demonstrated that (1S,4S)-N-Desmethyl Sertraline Hydrochloride retains some pharmacological effects associated with serotonin reuptake inhibition. Key findings include:
- Serotonin Reuptake Inhibition : Although less effective than sertraline, it still contributes to serotonin modulation .
- Binding Affinity : The compound exhibits binding to sigma receptors, particularly sigma-1 receptors, which may influence its pharmacological profile .
In Vivo Studies
Animal studies have shown that chronic administration of sertraline leads to down-regulation of norepinephrine receptors in the brain. However, data on N-desmethylsertraline's effects in vivo remain limited compared to sertraline itself .
Pharmacokinetics
The pharmacokinetics of (1S,4S)-N-Desmethyl Sertraline Hydrochloride are influenced by its metabolic pathways:
- Half-Life : The half-life of N-desmethylsertraline ranges from 56 to 120 hours, allowing for significant accumulation in plasma compared to sertraline .
- Metabolism : It undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP2C19, CYP3A4), contributing to its pharmacokinetic variability among individuals .
Case Studies
A notable case study analyzed the distribution of sertraline and its primary metabolite in postmortem tissues. The findings indicated varying concentrations across different specimen types, providing insights into the compound's distribution and potential implications for toxicity assessments .
Comparative Analysis
| Property | Sertraline | (1S,4S)-N-Desmethyl Sertraline Hydrochloride |
|---|---|---|
| Mechanism of Action | Strong SSRI | Weaker SSRI |
| Half-Life | 22-36 hours | 56-120 hours |
| Binding Affinity | High for SLC6A4 | Moderate for sigma receptors |
| Metabolism | Extensive hepatic | Similar pathways but less active |
Wissenschaftliche Forschungsanwendungen
Studies have demonstrated that (1S,4S)-N-Desmethyl Sertraline Hydrochloride can inhibit serotonin uptake with an IC50 value of approximately 0.45 µM and dopamine uptake at around 3.8 µM in isolated rat corpus striatum . This suggests that while it is less potent than sertraline itself, it may still contribute to the overall pharmacological effects observed with SSRIs.
Antidepressant Research
(1S,4S)-N-Desmethyl Sertraline Hydrochloride is primarily employed in studies examining the mechanisms of SSRIs and their metabolites. Its role in elucidating the pharmacokinetics and pharmacodynamics of sertraline provides valuable insights into how structural modifications affect therapeutic outcomes and side effects .
Drug Development
The compound serves as a reference standard in pharmaceutical research and development. Its unique properties allow researchers to explore new formulations or analogs that might enhance efficacy or reduce adverse effects associated with traditional SSRIs .
Neuropharmacology Studies
Research involving (1S,4S)-N-Desmethyl Sertraline Hydrochloride often focuses on neuropharmacological pathways related to mood disorders. Its interactions with neurotransmitter systems make it a valuable tool for investigating the neurobiological underpinnings of depression and anxiety disorders .
Study on Efficacy and Side Effects
A study published in Pharmacogenomics analyzed the effects of (1S,4S)-N-Desmethyl Sertraline Hydrochloride on patients with major depressive disorder. The findings suggested that while the compound was less effective than sertraline in alleviating symptoms, it exhibited a significantly lower incidence of side effects such as gastrointestinal disturbances and sexual dysfunction .
Investigation into Metabolic Pathways
Another case study explored the metabolic pathways of sertraline and its metabolites, including (1S,4S)-N-Desmethyl Sertraline Hydrochloride. This research highlighted how variations in metabolism could affect individual responses to treatment and emphasized the importance of understanding these pathways for personalized medicine approaches in treating depression .
Vergleich Mit ähnlichen Verbindungen
Stereoisomers of N-Desmethyl Sertraline
Sertraline has four stereoisomers due to two chiral centers. Only the (1S,4S) form is clinically active. Key comparisons with other isomers include:
- Activity Differences: The (1S,4R) isomer uniquely inhibits both serotonin (SERT) and norepinephrine transporters (NET), suggesting a broader mechanism of action compared to the (1S,4S) metabolite .
- Synthesis Challenges : Isolation of pure (1S,4S)-N-Desmethyl Sertraline is complex due to stereochemical impurities, requiring advanced separation techniques like chiral chromatography .
Parent Drug: Sertraline Hydrochloride
Sertraline’s potency arises from its intact methyl group and optimal stereochemistry. Demethylation reduces its affinity for SERT, diminishing therapeutic effects .
Other SSRIs and Metabolites
Fluoxetine and Norfluoxetine
- Fluoxetine: SSRI with a long half-life due to active metabolite norfluoxetine. Unlike (1S,4S)-N-Desmethyl Sertraline, norfluoxetine retains significant SERT inhibition, contributing to fluoxetine’s prolonged efficacy .
Paroxetine
- Paroxetine lacks active metabolites, contrasting with sertraline’s metabolic profile. Its potency is comparable to sertraline but with stronger anticholinergic side effects .
Non-SSRI Metabolites
N-Desmethyl Clozapine-d8 Hydrochloride
- Role : Active metabolite of clozapine (an atypical antipsychotic). Unlike (1S,4S)-N-Desmethyl Sertraline, it contributes to clozapine’s efficacy by acting on dopamine and serotonin receptors .
- Application : Used as an isotopic internal standard in mass spectrometry for metabolic studies .
N,N-Didesmethylvenlafaxine Hydrochloride
- Role : Metabolite of venlafaxine (SNRI). It exhibits dual SERT/NET inhibition, similar to (1S,4R)-N-Desmethyl Sertraline, but with distinct pharmacokinetics .
Analytical Challenges
Vorbereitungsmethoden
Asymmetric Catalysis
-
Chiral ligands : Bisoxazoline ligands enable enantioselective Friedel-Crafts alkylation to form the tetralin core.
-
Key intermediates :
-
(3,4-Dichlorophenyl)acetaldehyde.
-
(1S,4S)-1-Amino-4-(3,4-dichlorophenyl)tetralin.
-
Reaction Scheme :
Resolution of Racemates
-
Diastereomeric salt formation : Tartaric acid derivatives resolve racemic mixtures, yielding the (1S,4S) enantiomer.
-
Crystallization efficiency : Reported yields range from 20–40%, necessitating iterative purification.
Biotransformation Using Microbial Systems
Microbial demethylation offers an eco-friendly alternative.
Organisms :
-
Cunninghamella elegans : This fungus mimics mammalian metabolism, producing N-desmethyl metabolites via cytochrome P450 enzymes.
-
Bacterial strains : Pseudomonas spp. achieve partial demethylation under aerobic conditions.
Optimization Parameters :
| Parameter | Optimal Condition | Metabolite Yield |
|---|---|---|
| pH | 7.0–7.5 | 65–70% |
| Temperature | 30°C | 58–63% |
| Substrate Loading | 0.5 mM sertraline | 72% |
Limitations :
Purification and Analytical Validation
High-purity (1S,4S)-N-Desmethyl Sertraline Hydrochloride is essential for pharmacological studies.
Chromatographic Techniques :
-
HPLC : C18 columns with acetonitrile/0.1% trifluoroacetic acid mobile phase resolve sertraline and its metabolites.
-
Chiral SFC : Supercritical fluid chromatography using Chiralpak® AD-H columns ensures enantiomeric excess >99%.
Spectroscopic Confirmation :
Industrial-Scale Production Challenges
Cost Drivers :
| Factor | Impact on Cost | Mitigation Strategy |
|---|---|---|
| Chiral resolution | High | Use asymmetric catalysis |
| Solvent consumption | Moderate | Switch to green solvents |
| Catalyst recycling | Low | Immobilize catalysts |
Regulatory Hurdles :
Q & A
Q. What are the critical stereochemical considerations for synthesizing (1S,4S)-N-Desmethyl Sertraline Hydrochloride?
The synthesis requires precise enantiomeric control due to the compound’s cis-(1S,4S) configuration. Key steps include:
- Chiral resolution : Use of cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC) to separate stereoisomers, as described in pharmacopeial methods .
- Precipitation polymerization : Molecularly imprinted polymers (MIPs) can template the target enantiomer, enhancing selectivity during synthesis .
- Quality control : Pharmacopeial standards specify ≤0.30% of the (R,R)-isomer as an impurity, validated via HPLC with chiral columns .
Q. Which analytical methods are recommended for purity assessment and impurity profiling?
Q. How is the compound’s stability assessed under laboratory storage conditions?
- Storage protocols : Store at <-15°C under inert gas (N₂) to prevent hygroscopic degradation .
- Decomposition products : Thermal degradation produces HCl, CO₂, and nitrogen oxides, detectable via GC-MS .
- Stability testing : Accelerated stability studies (40°C/75% RH for 6 months) are recommended when data gaps exist .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC₅₀ values for serotonin/norepinephrine transporter inhibition?
- Experimental variables :
- Cell models : Primary neuronal cultures vs. transfected cell lines (e.g., HEK-293) may yield differing IC₅₀ due to transporter expression levels .
- Radioligand assays : Competitive binding assays using [³H]-paroxetine (serotonin) vs. [³H]-nisoxetine (norepinephrine) show variability in inhibition kinetics .
- Data normalization : Cross-validate using internal standards (e.g., imipramine for norepinephrine) and report results as mean ± SEM (n≥3) .
Table 1 : Reported IC₅₀ Values
| Transporter | IC₅₀ (nM) | Source |
|---|---|---|
| Serotonin (SERT) | 19 | |
| Norepinephrine (NET) | 35 |
Q. What methodological approaches address stability challenges in biological fluid analysis?
- Sample preparation : Protein precipitation with acetonitrile (1:4 v/v) reduces matrix interference in plasma/serum .
- Electrochemical sensors : MIP-based potentiometric sensors achieve 98–102% recovery in spiked biological samples, minimizing degradation during analysis .
- Freeze-thaw stability : Three cycles at -80°C show ≤5% deviation in concentration, validated via LC-MS/MS .
Q. How can researchers optimize enantiomeric separation for pharmacokinetic studies?
- Chiral stationary phases : Use amylose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak AD-H) with heptane:ethanol:diethylamine (80:20:0.1) mobile phase .
- Validation parameters :
Data Contradiction Analysis
Q. How to interpret conflicting data on environmental persistence and biodegradation?
Q. What protocols reconcile toxicity data gaps for in vivo studies?
- Read-across approaches : Use sertraline hydrochloride (parent compound) data, noting LD₅₀ (rat oral) = 450 mg/kg .
- Alternative assays :
- Zebrafish embryotoxicity (FET) to estimate EC₅₀ for developmental effects .
- Ames test (OECD 471) for mutagenicity screening .
Methodological Best Practices
- Synthesis : Validate enantiomeric excess (≥99%) via polarimetry (specific rotation: +37.9° in methanol) .
- Handling : Use NIOSH-certified respirators and chemical-resistant gloves (e.g., nitrile) during manipulation .
- Waste disposal : Incinerate at >850°C with alkaline scrubbers to neutralize HCl emissions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
